ROR|At modulator 5

Description

RORγt (Retinoic Acid Receptor-Related Orphan Receptor Gamma t) is a nuclear receptor critical for Th17 cell differentiation and interleukin-17 (IL-17) production, making it a therapeutic target for autoimmune diseases. "RORγt Modulator 5" (hypothetical designation based on evidence) refers to a novel compound identified through high-throughput screening for its ability to inhibit RORγt transcriptional activity and Th17 polarization. Studies demonstrate that this modulator selectively targets the ligand-binding domain (LBD) of RORγt, disrupting its interaction with coactivators and reducing IL-17A/IL-17F expression .

Key findings include:

Properties

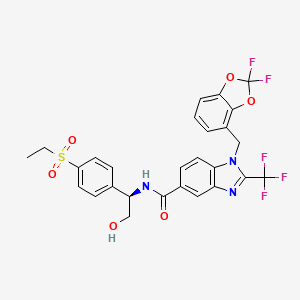

Molecular Formula |

C27H22F5N3O6S |

|---|---|

Molecular Weight |

611.5 g/mol |

IUPAC Name |

1-[(2,2-difluoro-1,3-benzodioxol-4-yl)methyl]-N-[(1R)-1-(4-ethylsulfonylphenyl)-2-hydroxyethyl]-2-(trifluoromethyl)benzimidazole-5-carboxamide |

InChI |

InChI=1S/C27H22F5N3O6S/c1-2-42(38,39)18-9-6-15(7-10-18)20(14-36)33-24(37)16-8-11-21-19(12-16)34-25(26(28,29)30)35(21)13-17-4-3-5-22-23(17)41-27(31,32)40-22/h3-12,20,36H,2,13-14H2,1H3,(H,33,37)/t20-/m0/s1 |

InChI Key |

QOQQXGOQPMUGSD-FQEVSTJZSA-N |

Isomeric SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)[C@H](CO)NC(=O)C2=CC3=C(C=C2)N(C(=N3)C(F)(F)F)CC4=C5C(=CC=C4)OC(O5)(F)F |

Canonical SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)C(CO)NC(=O)C2=CC3=C(C=C2)N(C(=N3)C(F)(F)F)CC4=C5C(=CC=C4)OC(O5)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ROR|At modulator 5 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions can vary depending on the desired structural modifications and the availability of starting materials .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms .

Chemical Reactions Analysis

General Reactivity Profile of RORγt Modulators

RORγt modulators typically belong to heterocyclic aromatic systems with functional groups prone to nucleophilic substitution, condensation, or coupling reactions. Common structural motifs include indole, benzothiophene, and amide derivatives, which exhibit reactivity patterns such as:

-

Acylation/alkylation of amine groups (e.g., formation of sulfonamides or acetates) .

-

Halogenation at aromatic positions to enhance binding affinity .

-

Reductive amination for introducing alkyl chains or cyclic amines .

Comparative Analysis of Structurally Related Compounds

The reactivity of RORγt modulators can be extrapolated from analogues with validated synthetic pathways. For example:

Table 1: Reaction Pathways for RORγt Modulator Analogues

Step 1: Core Heterocycle Formation

Step 2: Functionalization via Coupling Reactions

-

Buchwald-Hartwig amination for introducing aryl amine groups .

-

Esterification with acetic anhydride or propionyl chloride to install ester moieties .

Step 3: Final Modification

-

Halogenation (e.g., chlorination at C5/C6 positions) to optimize steric and electronic properties .

-

Crystallization in ethanol or water-miscible solvents to isolate pure product .

Stability and Degradation Pathways

RORγt modulators are sensitive to:

Scientific Research Applications

Chemistry: In chemistry, ROR|At modulator 5 is used as a tool compound to study the structure-activity relationships of RORγt modulators. It helps in understanding the binding interactions and the effects of structural modifications on biological activity .

Biology: In biology, this compound is used to investigate the role of RORγt in the differentiation and function of Th17 cells. It helps in elucidating the molecular mechanisms underlying autoimmune diseases and inflammatory responses .

Medicine: In medicine, this compound has potential therapeutic applications in the treatment of autoimmune diseases such as rheumatoid arthritis, multiple sclerosis, and psoriasis. It is also being explored for its anticancer properties .

Industry: In the pharmaceutical industry, this compound is used in drug discovery and development programs aimed at identifying new therapeutic agents targeting RORγt. It serves as a lead compound for the development of more potent and selective modulators .

Mechanism of Action

The mechanism of action of ROR|At modulator 5 involves binding to the ligand-binding domain of RORγt, leading to conformational changes that affect the receptor’s transcriptional activity. This binding can either activate or inhibit the receptor, depending on the nature of the modulator (agonist or inverse agonist). The molecular targets and pathways involved include the regulation of IL-17 production and the modulation of Th17 cell differentiation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares RORγt Modulator 5 with structurally and functionally analogous RORγt inhibitors:

Key Insights:

Potency :

- SR2211 exhibits the highest potency (KI = 105 nM) due to strong hydrogen bonding with RORγ’s His479 and Phe377 residues .

- Modulator 5 and SR1555 have lower potency (EC₅₀ >1 μM), requiring higher concentrations for efficacy .

Modulator 5 has partial cross-reactivity with RORα, as seen in 293T cell assays .

Toxicity :

- Digoxin’s narrow therapeutic index (cardiotoxicity at >10 nM) limits its use, whereas Modulator 5 and SR2211 show minimal cytotoxicity .

Mechanistic Differences :

- SR2211 stabilizes RORγ’s inactive conformation via HDX-MS-validated structural perturbations, while Modulator 5 likely competes with coactivator binding .

Clinical Relevance:

Biological Activity

ROR|At modulator 5 is part of a class of compounds that modulate the activity of the RORγt (Retinoic Acid Receptor-related Orphan Receptor gamma t), a nuclear receptor critical for the differentiation and function of T helper 17 (Th17) cells. These cells play an essential role in immune responses, particularly in autoimmune diseases and inflammation. Understanding the biological activity of this compound involves examining its effects on Th17 differentiation, immune regulation, and potential therapeutic applications.

RORγt functions as a transcription factor that regulates the expression of genes involved in Th17 cell differentiation, including cytokines such as IL-17A and IL-22. This compound acts as an agonist or antagonist of RORγt, influencing its transcriptional activity. This modulation can lead to enhanced or suppressed immune responses depending on the context and concentration of the modulator.

Key Findings:

- Agonist Activity : Synthetic RORγt agonists, including this compound, have been shown to enhance Th17 cell proliferation and increase IL-17 production, which is crucial for combating certain infections but can also contribute to autoimmune pathology .

- Antagonist Activity : Conversely, antagonists can inhibit Th17 differentiation, potentially providing therapeutic benefits in autoimmune diseases by reducing inflammatory responses .

Research Findings

Recent studies have explored the biological activity of this compound through various experimental models. Below are some significant findings:

Table 1: Summary of Experimental Findings on this compound

Case Studies

-

Case Study on Autoimmune Disease :

In a mouse model of experimental autoimmune encephalomyelitis (EAE), administration of this compound (as an agonist) resulted in increased Th17 cell populations and elevated levels of IL-17A, exacerbating disease symptoms. This highlights the dual role that RORγt modulators can play in immune regulation depending on their context . -

Cancer Immunotherapy :

Another study investigated the use of this compound in enhancing anti-tumor immunity. The modulation led to increased Th17 cell activity and decreased expression of PD-1, a checkpoint protein that inhibits T cell activation. This suggests potential for RORγt agonists in cancer therapies by promoting a more robust immune response against tumors .

Q & A

Q. What statistical methods are appropriate for analyzing dose-response relationships?

- Methodological Answer : Use nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate EC₅₀/IC₅₀ values. Tools like GraphPad Prism or R packages (e.g.,

drc) are recommended. Report confidence intervals and p-values with transparency .

Advanced Research Questions

Q. How to resolve contradictions between in vitro and in vivo data for this compound?

- Methodological Answer :

- Triangulation : Cross-validate results using orthogonal assays (e.g., CRISPR knockdowns alongside pharmacological inhibition).

- Pharmacokinetic Analysis : Assess bioavailability and tissue penetration in in vivo models.

- Meta-Analysis : Compare findings with published datasets to identify confounding variables (e.g., species-specific effects) .

Q. What strategies integrate multi-omics data to study this compound’s polypharmacology?

- Methodological Answer :

- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.

- Proteomics : SILAC or TMT labeling to quantify protein interaction networks.

- Network Pharmacology : Use tools like Cytoscape to map target-pathway associations .

Q. How to design longitudinal studies assessing this compound’s long-term safety?

- Methodological Answer :

- Cohort Design : Follow treated vs. control groups over 12+ months.

- Endpoint Selection : Include biomarkers for off-target effects (e.g., liver/kidney function tests).

- Survival Analysis : Kaplan-Meier curves for mortality/morbidity outcomes .

Q. What computational models predict this compound’s binding affinity to RORγt?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to study ligand-receptor interactions.

- Machine Learning : Train models on existing RORγt inhibitor datasets for binding affinity prediction.

- Validation : Compare docking scores with experimental IC₅₀ values .

Methodological Tables

Q. Table 1: Comparison of Quantitative vs. Qualitative Approaches for this compound Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.